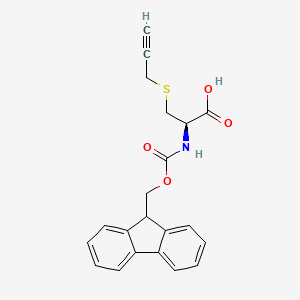

(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

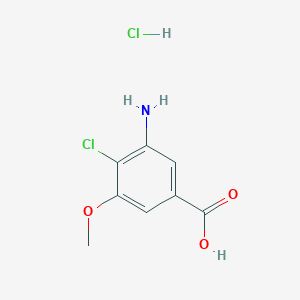

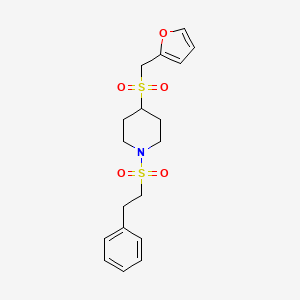

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amine group (protected by the Fmoc group), a carboxylic acid group, and a propargylsulfanyl group. These functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. The presence of the propargyl (alkyne) group and the sulfanyl (thiol) group could allow for reactions such as additions, substitutions, or cyclizations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and the amine (when deprotected) would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis

Fmoc amino acids, such as "(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid," are crucial in solid-phase peptide synthesis. This methodology has evolved significantly, incorporating a variety of solid supports, linkages, and side-chain protecting groups. It facilitates the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under diverse conditions. The orthogonality of Fmoc SPPS offers unique opportunities for bioorganic chemistry, allowing for the efficient assembly of complex peptide structures (Fields & Noble, 2009).

Bio-inspired Building Blocks

Fmoc-modified amino acids and short peptides demonstrate significant self-assembly features due to the hydrophobicity and aromaticity of the Fmoc moiety. These characteristics facilitate their use as bio-inspired building blocks for the fabrication of functional materials. Applications span across cell cultivation, bio-templating, optical properties, drug delivery, catalysis, and therapeutic and antibiotic properties. Recent progress highlights their potential in developing new materials with specialized functions (Tao et al., 2016).

Hydrogel Formation and Antibacterial Properties

Fmoc-peptide functionalized cationic amphiphiles have been developed into potent antibacterial agents. Their ability to form hydrogels at room temperature has been explored for medical applications. The gelation process, driven by non-covalent interactions such as pi-pi stacking and hydrogen bonding, results in materials that can effectively combat both Gram-positive and Gram-negative bacteria. This indicates the broad utility of Fmoc amino acids in creating materials that can be applied in healthcare settings for microbial control (Debnath et al., 2010).

Biocompatibility in Medical Applications

The biocompatibility of Fmoc-peptide hydrogels has been evaluated in the context of ophthalmology. A study involving the injection of peptide hydrogel containing the RGD sequence and an Fmoc tail into rabbit eyes demonstrated good biocompatibility, suggesting potential for these materials as implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLWOYUYWTFRA-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2550733.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2550734.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)

![2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2550740.png)